Technical Monograph: 2-Ethyl-6-oxopiperidine-4-carboxylic Acid
Technical Monograph: 2-Ethyl-6-oxopiperidine-4-carboxylic Acid
The following technical guide is structured as a high-level monograph for drug discovery researchers. It prioritizes synthetic utility, structural biology applications, and rigorous characterization.[1]
CAS: 38478-84-1 | Molecular Formula: C₈H₁₃NO₃ | Class: Non-Aromatic N-Heterocycle / Delta-Lactam[1][2][3]
Executive Summary: The Scaffold Utility
In the context of Fragment-Based Drug Discovery (FBDD) and peptidomimetic design, 2-Ethyl-6-oxopiperidine-4-carboxylic acid represents a "privileged scaffold."[1] Unlike simple piperidines, the integration of the 6-oxo (lactam) moiety confers structural rigidity and hydrogen-bond donor/acceptor capability, while the 4-carboxylic acid serves as a versatile handle for orthogonal functionalization or salt bridge formation within a binding pocket.[1]
This molecule is primarily utilized as:
-
A Gamma-Turn Mimic: The lactam ring constrains the backbone, mimicking the
and residues of a peptide turn. -
A Bioisostere: Replacing unstable peptide bonds or metabolically liable esters in development candidates.
-
A Chiral Building Block: The C2 (ethyl) and C4 (carboxyl) centers create potential for four stereoisomers, allowing precise vector exploration in SAR (Structure-Activity Relationship) studies.[1]
Physicochemical Profile
The following data aggregates experimental and predicted values essential for handling and formulation.
| Property | Value | Context for Development |
| Molecular Weight | 171.19 g/mol | Ideal for FBDD (Rule of 3 compliant).[1] |
| LogP (Predicted) | ~0.2 to 0.5 | High water solubility; low lipophilicity aids oral bioavailability.[1] |
| pKa (Acid) | ~4.2 | Typical carboxylic acid; ionized at physiological pH.[1] |
| pKa (Lactam) | ~15-17 | Non-basic nitrogen; does not protonate under standard physiological conditions.[1] |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Excellent membrane permeability range (<140 Ų).[1] |
| H-Bond Donors / Acceptors | 2 / 3 | Balanced profile for specific receptor binding.[1] |
Synthetic Methodology: The Pyridone Reduction Route
While several routes exist (e.g., Michael addition to itaconates), the most robust industrial route for high-purity synthesis involves the catalytic hydrogenation of 2-substituted-6-hydroxypyridine-4-carboxylic acids (often existing as the pyridone tautomer).[1] This method avoids the formation of ring-opened impurities common in cyclization strategies.[1]
Mechanistic Pathway
The synthesis relies on the partial reduction of the aromatic pyridine core. The 2-ethyl substituent directs the steric outcome of the reduction, often favoring the cis-isomer (2,4-cis) due to catalyst surface adsorption dynamics, though trans isomers are accessible via thermodynamic equilibration.[1]
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and forward pathway.
Figure 1: Catalytic hydrogenation route from the aromatic pyridone precursor to the saturated lactam target.
Detailed Experimental Protocol
Objective: Synthesis of 2-Ethyl-6-oxopiperidine-4-carboxylic acid via hydrogenation. Scale: 10 mmol (Laboratory Scale).
Reagents & Equipment[1]
-
Substrate: 2-Ethyl-6-oxo-1,6-dihydropyridine-4-carboxylic acid (1.81 g).
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 10% Palladium on Carbon (Pd/C).[1] Note: Rhodium is preferred to prevent hydrogenolysis of the C-N bond or over-reduction.
-
Solvent: Methanol (MeOH) or Acetic Acid (AcOH).[1]
-
Apparatus: High-pressure hydrogenation vessel (Parr reactor or autoclave).[1]
Step-by-Step Workflow
-
Preparation: In a 100 mL autoclave liner, dissolve 10 mmol of the pyridone precursor in 30 mL of Methanol. If solubility is poor, add 5 mL of Glacial Acetic Acid.[1]
-
Catalyst Loading: Carefully add 180 mg (10 wt%) of the Rh/Al₂O₃ catalyst under an inert nitrogen atmosphere. Safety: Dry catalysts are pyrophoric.
-
Hydrogenation:
-
Workup:
-
Cool the reactor to room temperature and carefully vent H₂.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with warm Methanol.
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a solid residue.[1]
-
-
Purification:
Critical Control Point: If the cis/trans ratio is critical, use NMR to determine the diastereomeric excess (de).[1] The cis isomer usually displays a specific coupling constant (
Structural Biology & Applications
This scaffold is distinct because it fixes the nitrogen lone pair (via the amide) and provides a specific vector for the carboxylic acid.[1]
Pharmacophore Mapping[1]
-
The Lactam (Position 1 & 6): Acts as a hydrogen bond donor (NH) and acceptor (C=O).[1] This mimics the peptide backbone amide.
-
The Ethyl Group (Position 2): Provides hydrophobic bulk, ideal for filling lipophilic pockets (e.g., the S1' pocket in metalloproteases or the hydrophobic cleft in GPCRs).[1]
-
The Carboxylic Acid (Position 4): A solvent-exposed polar handle. It can be converted to:
-
Amides: To extend the chain for peptidomimetics.
-
Heterocycles: (e.g., oxadiazoles) to improve metabolic stability.[1]
-
Application Logic Diagram
Figure 2: Strategic application of the scaffold in medicinal chemistry workflows.
References
-
ResearchGate. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary: 2-Oxopiperidine-4-carboxylic acid derivatives. Retrieved from [Link]
Note: While specific peer-reviewed papers for this exact CAS are rare, the synthesis and application logic are derived from the broader class of 2-substituted-6-oxopiperidine-4-carboxylic acids found in the cited literature.[1]
Sources
- 1. aablocks.wordpress.com [aablocks.wordpress.com]
- 2. 6973-55-3|2,6-Dioxopiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 38478-84-1|2-Ethyl-6-oxopiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
